molecular formula C17H17NO4 B5686029 N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide

N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide

Katalognummer B5686029
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: MKYPGHDVBHUSIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that belongs to the NBOMe class of compounds. It was first synthesized in 2004 by Ralf Heim and is a potent agonist of the 5-HT2A receptor. The compound has gained popularity in the recreational drug market due to its hallucinogenic effects. However, in

Wirkmechanismus

The mechanism of action of N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide involves the activation of the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. The activation of the receptor leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC). This leads to the modulation of neuronal excitability and the induction of hallucinogenic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide are primarily mediated by the activation of the 5-HT2A receptor. The compound has been found to induce hallucinogenic effects, including altered perception, thought, and mood. It has also been found to cause changes in heart rate, blood pressure, and body temperature. These effects are thought to be due to the activation of the sympathetic nervous system.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide in lab experiments is its potency as a 5-HT2A receptor agonist. This allows researchers to study the receptor's mechanism of action in greater detail. However, one limitation of using N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide is its potential for abuse and its legal status in many countries, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for research involving N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide. One area of interest is the development of selective 5-HT2A receptor antagonists that can block the hallucinogenic effects of the compound. Another area of interest is the study of the compound's effects on other serotonin receptors, such as the 5-HT2C receptor. Additionally, the compound's potential as a therapeutic agent for psychiatric disorders such as depression and anxiety warrants further investigation.

Synthesemethoden

The synthesis of N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide involves the reaction of 2-(3-ethylphenoxy)acetic acid with N-1,3-benzodioxol-5-yl-2-amine in the presence of a condensation agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the N-alkylation of the amine using an alkyl halide such as ethyl iodide to produce N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide.

Wissenschaftliche Forschungsanwendungen

N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide has been used in scientific research to study the mechanism of action of the 5-HT2A receptor. The compound has been found to be a potent agonist of the receptor, with a binding affinity similar to that of LSD. Studies have shown that N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide induces hallucinogenic effects in animal models, which can be blocked by 5-HT2A receptor antagonists. This suggests that the compound's effects are mediated by the activation of the 5-HT2A receptor.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-2-12-4-3-5-14(8-12)20-10-17(19)18-13-6-7-15-16(9-13)22-11-21-15/h3-9H,2,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYPGHDVBHUSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-ethylphenoxy)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.